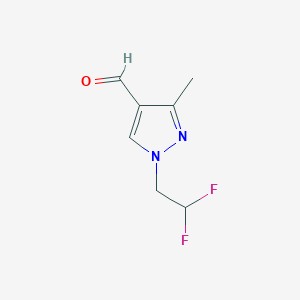

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde (molecular formula: C₇H₈F₂N₂O) is a pyrazole-based compound featuring a difluoroethyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring, with a carbaldehyde functional group at the 4-position. Its SMILES representation is CC1=NN(C=C1C=O)CC(F)F, and its InChIKey is RRPHHACJFVLJAU-UHFFFAOYSA-N . This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the fluorine atoms and the carbaldehyde group, which may enhance reactivity and interactions with biological targets.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-11(10-5)3-7(8)9/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPHHACJFVLJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

A foundational method for pyrazole synthesis involves cyclocondensation between hydrazines and diketones or α,β-unsaturated carbonyl compounds. For 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, this approach requires strategic introduction of the difluoroethyl and methyl groups during cyclization.

The patent CN111362874B demonstrates a related synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using methylhydrazine and α,β-unsaturated esters. Adapting this method, 2,2-difluoroacetyl halide could react with methyl-substituted α,β-unsaturated esters to form intermediates, followed by cyclization with hydrazine derivatives. Key variables include:

- Temperature control : Reactions conducted at –30°C to –20°C minimize isomer formation.

- Catalyst selection : Sodium or potassium iodide enhances reaction efficiency, achieving isomer ratios up to 96:4.

- Solvent systems : Dichloromethane and aqueous ethanol facilitate phase separation and purification.

Regioselective Modifications

The EP2008996A1 patent outlines a regioselective pathway for 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde using 1,1-difluoroacetone and dimethylformamide (DMF). While this targets a difluoromethyl group, substituting 1,1-difluoroacetone with 2,2-difluoroethyl precursors could yield the desired compound. Critical parameters include:

- Activating agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) enable formylation at position 4.

- Oxidation conditions : Base-mediated oxidation (e.g., with KMnO₄ or NaOCl) ensures conversion to the aldehyde.

Alkylation Strategies

Direct N-Alkylation of Pyrazole Intermediates

Introducing the 2,2-difluoroethyl group via alkylation of a pre-formed pyrazole nucleus is a viable route. For example, 3-methyl-1H-pyrazole-4-carbaldehyde could undergo N-alkylation with 2,2-difluoroethyl bromide under basic conditions:

$$

\text{3-methyl-1H-pyrazole-4-carbaldehyde} + \text{2,2-difluoroethyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

$$

Protecting Group Utilization

To prevent aldehyde oxidation during alkylation, protecting groups such as acetals or thioacetals may be employed. Subsequent deprotection under acidic conditions (e.g., HCl/EtOH) regenerates the aldehyde functionality.

Formylation Techniques

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a cornerstone for introducing aldehyde groups into aromatic systems. Applied to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, this method involves:

- Generating the Vilsmeier reagent from DMF and POCl₃.

- Electrophilic attack at position 4 of the pyrazole ring.

- Hydrolysis to yield the aldehyde.

Example protocol :

Oxidation of Hydroxymethyl Precursors

Oxidation of 4-hydroxymethyl intermediates offers an alternative pathway. Catalysts such as manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) enable selective oxidation to the aldehyde.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Purification

Continuous Flow Reactors

Adopting continuous flow systems improves reproducibility and safety for exothermic steps (e.g., alkylation). The CN111362874B patent highlights distillation under reduced pressure (50–70 mm H₂O) to remove byproducts like dimethylamine, enhancing crude product purity.

Recrystallization Protocols

Recrystallization from aqueous ethanol (35–40%) achieves >99.5% purity, as demonstrated in large-scale syntheses. Cooling gradients (10–15°C) optimize crystal growth and minimize solvent retention.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

Agrochemistry: The difluoroethyl group is important in the agrochemical industry for developing pesticides and herbicides with improved efficacy and stability.

Materials Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins or enzymes. This modulation can enhance the compound’s biological activity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Key Observations

This contrasts with 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, where the 3,4-dimethoxyphenyl group provides electron-donating effects, possibly favoring interactions with aromatic biological targets (e.g., enzymes or receptors) . The carbaldehyde group in the target compound is a reactive site for further derivatization (e.g., formation of hydrazones or Schiff bases), similar to derivatives in and , which utilize aldehydes for condensation reactions .

In contrast, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is synthesized via aldol condensation, highlighting the versatility of pyrazole aldehyde synthesis routes .

Biological Activity Trends: Pyrazole-4-carbaldehydes with aryl or halogenated substituents (e.g., 2-chlorobenzyl, phenoxy) exhibit pronounced antimicrobial activity. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde shows antibacterial effects due to the phenoxy group’s ability to disrupt bacterial membranes . The absence of direct bioactivity data for the target compound suggests a research gap.

Functional Group Modifications :

- Replacing the carbaldehyde group with a carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ) shifts applications from pharmaceuticals to agrochemicals, as seen in BASF’s herbicide research .

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with significant potential in various biological applications. Its structure features a pyrazole ring, which is known for its diverse biological activities, including antifungal and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H8F2N2O

- Molecular Weight : 174.15 g/mol

- CAS Number : 1006487-14-4

- Purity : 97% .

Antifungal Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antifungal properties through mechanisms such as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition is crucial for the effectiveness of several fungicides derived from pyrazole compounds .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| Compound A | Candida albicans | 85% |

| Compound B | Aspergillus niger | 78% |

| This compound | Zymoseptoria tritici | TBD |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that these compounds can effectively inhibit various bacterial strains. For instance, derivatives have demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 25 µM |

| Compound D | Klebsiella pneumoniae | 30 µM |

| This compound | TBD | TBD |

Case Study 1: Inhibition of Fungal Growth

A study investigated the antifungal activity of various pyrazole derivatives against Zymoseptoria tritici, a prevalent fungal pathogen in crops. The results indicated that certain compounds exhibited over 70% inhibition at concentrations as low as 10 µM. The structure-activity relationship suggested that modifications to the pyrazole ring significantly influenced antifungal potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of new pyrazole derivatives against common bacterial pathogens. The findings revealed that several derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.